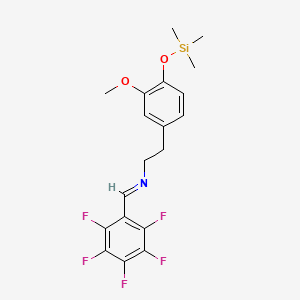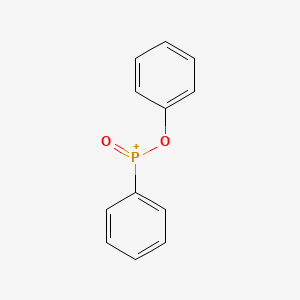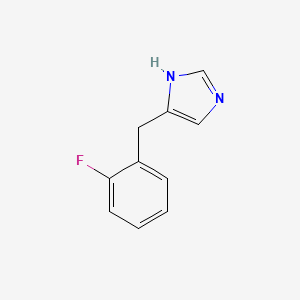
Disodium;hexadecan-1-ol;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;hexadecan-1-ol;sulfate is a chemical compound with the molecular formula C16H34O4S2Na2. It is a type of anionic surfactant commonly used in various industrial and scientific applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Hexadecan-1-ol Synthesis:
Sulfation Process: The hexadecan-1-ol undergoes sulfation by reacting with sulfur trioxide (SO3) in the presence of a base such as pyridine to form hexadecan-1-ol sulfate.
Neutralization: The resulting hexadecan-1-ol sulfate is then neutralized with sodium hydroxide (NaOH) to form disodium hexadecan-1-ol sulfate.
Industrial Production Methods: The industrial production of disodium hexadecan-1-ol sulfate involves large-scale sulfation reactors where hexadecan-1-ol is continuously fed into the reactor along with sulfur trioxide and a base. The reaction mixture is then neutralized and purified to obtain the final product.
Types of Reactions:
Oxidation: Disodium hexadecan-1-ol sulfate can undergo oxidation reactions to form hexadecanoic acid and other oxidized derivatives.
Reduction: Reduction reactions can convert disodium hexadecan-1-ol sulfate back to hexadecan-1-ol.
Substitution: Substitution reactions can occur at the sulfate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to substitute the sulfate group.
Major Products Formed:
Hexadecanoic Acid: Formed through oxidation.
Hexadecan-1-ol: Formed through reduction.
Various Sulfate Derivatives: Formed through substitution reactions.
Scientific Research Applications
Disodium hexadecan-1-ol sulfate is widely used in scientific research due to its surfactant properties. It is used in:
Chemistry: As a reagent in organic synthesis and purification processes.
Biology: In cell culture media to enhance cell growth and viability.
Medicine: As an ingredient in pharmaceutical formulations and topical creams.
Industry: In the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and dispersion of substances. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to enhanced solubility and bioavailability of other compounds.
Comparison with Similar Compounds
Sodium Lauryl Sulfate (SLS): Another common anionic surfactant used in detergents and personal care products.
Sodium Laureth Sulfate (SLES): A milder surfactant compared to SLS, often used in skin care products.
Cetyl Alcohol: A fatty alcohol used in cosmetics and personal care products.
Uniqueness: Disodium hexadecan-1-ol sulfate is unique in its longer carbon chain, which provides stronger surfactant properties and better solubilizing capabilities compared to shorter-chain surfactants like SLS and SLES.
Properties
Molecular Formula |
C16H34Na2O5S |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
disodium;hexadecan-1-ol;sulfate |
InChI |
InChI=1S/C16H34O.2Na.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;;;1-5(2,3)4/h17H,2-16H2,1H3;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
InChI Key |
IIPVYJOKGGHWQG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCO.[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


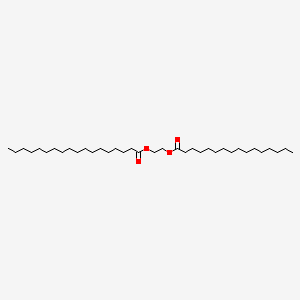
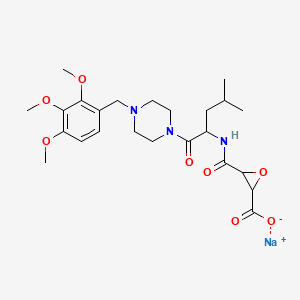
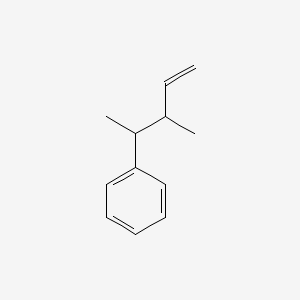

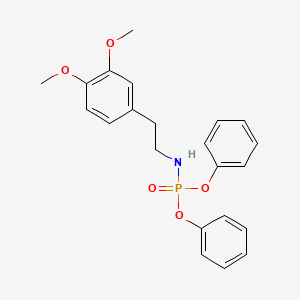
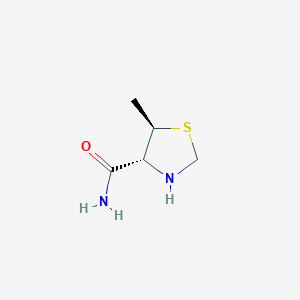
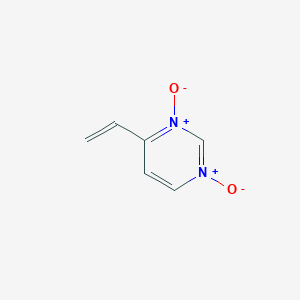
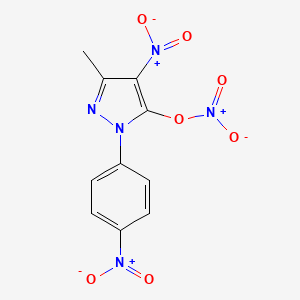
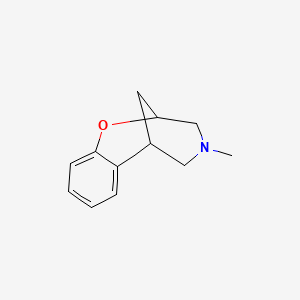
![tert-butyl N-[1-(hydroxyhydrazinylidene)butan-2-yl]carbamate](/img/structure/B15349244.png)
